6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

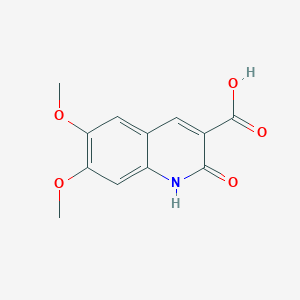

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, a keto group at position 2, and a carboxylic acid group at position 3 on the quinoline ring. It has garnered interest due to its potential biological and pharmacological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of commercially available 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine. Alternatively, monoethyl malonate can be used in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Halogenation: The compound can be brominated using molecular bromine, leading to halocyclization and the formation of 2-bromomethyl derivatives.

Amidation: The methyl ester of the compound can be amidated with primary amines to form N-R-amides.

Common Reagents and Conditions

Bromination: Bromine in glacial acetic acid is commonly used for halogenation reactions.

Amidation: Primary amines in boiling ethanol are used for amidation reactions.

Major Products Formed

Applications De Recherche Scientifique

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been studied for its potential biological activities, including:

Antihypoxic Activity: The compound and its derivatives have shown promise as antihypoxants, which improve oxygen assimilation and increase resistance to oxygen deficit.

Analgesic Activity: Some derivatives have demonstrated significant analgesic properties, making them potential candidates for pain management.

Antioxidant Activity: Certain amides of the compound have been identified as potential antioxidants.

Mécanisme D'action

The exact mechanism of action of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For instance, its antihypoxic activity may involve the modulation of cellular oxygen utilization and protection against oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar quinoline core structure but has a hydroxyl group at position 4 instead of a methoxy group.

1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This derivative has an allyl group at position 1 and a hydroxyl group at position 4.

Uniqueness

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 6 and 7 enhances its lipophilicity and potential for biological interactions.

Activité Biologique

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS No. 5278-37-5) is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic and its interactions with opioid receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological properties, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 249.22 g/mol. The compound features a quinoline structure that contributes to its biological activity.

Synthesis

Recent studies have focused on the synthesis of various derivatives of this compound. A notable method involves the synthesis of 1-allyl derivatives which exhibit significant biological activity. The synthesis process typically includes steps such as amidation and halocyclization, leading to compounds with enhanced pharmacological properties .

Analgesic Properties

Research indicates that derivatives of this compound demonstrate high analgesic activity . For instance, a study highlighted the effectiveness of certain alkylamide derivatives in pain relief models, suggesting their potential use in treating pain disorders .

Interaction with Opioid Receptors

Studies have shown that the synthesized hydrochlorides of 1-allyl derivatives can block opioid receptors effectively. Notably, both S- and R-enantiomers of these compounds were found to retain their ability to block these receptors at levels similar to their racemic mixtures. This indicates that the asymmetrical carbon atom does not interact directly with the active site of the receptor, which is crucial for developing new opioid receptor antagonists .

Study on Enantiomers

A detailed investigation into the enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid revealed that their pharmacological activities were comparable to those of the racemate. This finding is significant as it challenges the assumption that enantiomers will always exhibit different biological activities due to stereochemistry .

Pharmacological Screening

Pharmacological screening has identified several compounds derived from this compound with promising analgesic properties. These screenings often utilize animal models to assess pain relief efficacy and receptor binding affinity .

Data Summary

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 5278-37-5 | C12H11NO5 | Analgesic activity; Opioid receptor antagonist |

Propriétés

IUPAC Name |

6,7-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-9-4-6-3-7(12(15)16)11(14)13-8(6)5-10(9)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUXIRZIIJBHEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627342 | |

| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5278-37-5 | |

| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.